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Compound of Interest

Compound Name:
6,8-Dimethyl-4-hydroxy-2-

phenylquinoline

CAS No.: 93315-54-9

Cat. No.: B11866405

Get Quote

Executive Summary & Compound Identity
This guide provides a structural elucidation framework for 6,8-Dimethyl-4-hydroxy-2-
phenylquinoline (CAS: Analogous to 2-phenyl-4-quinolone series).[1] This compound is a

pharmacophore scaffold often synthesized via the Conrad-Limpach reaction, involving the

condensation of 2,4-dimethylaniline with ethyl benzoylacetate.[1]

Critical Structural Nuance (Tautomerism): Researchers must recognize that while the IUPAC

name suggests a "4-hydroxy" (enol) structure, the compound exists predominantly as the 4-

quinolone (keto) tautomer in the solid state and in polar solvents (DMSO, Methanol).

Spectroscopic data (NMR, IR) will reflect the keto-amine form rather than the enol-imine form.

[1]

Diagram 1: Tautomeric Equilibrium & Structural Logic
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Caption: The keto-enol tautomerism heavily favors the 4-quinolone form, dictating the presence

of Amide-like spectral features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignments are based on the 4-quinolone tautomer in DMSO-d

.[1] The 6,8-dimethyl substitution pattern simplifies the benzenoid region, leaving only two
protons (H-5 and H-7) in a meta relationship.[1]

H NMR Data (400 MHz, DMSO-d )
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

NH 11.50 – 11.80 br s 1H -

Lactam NH;

highly

deshielded by

H-bonding.[1]

H-5 7.85 – 7.95 d (or br s) 1H

Peri-position

to C=O

(deshielded).

Meta-coupled

to H-7.

Ph-H 7.75 – 7.85 m 2H -
Phenyl ortho

protons.[1]

Ph-H 7.50 – 7.60 m 3H -

Phenyl

meta/para

protons.[1]

H-7 7.30 – 7.40 d (or br s) 1H

Aromatic

proton

between two

methyls.

H-3 6.25 – 6.35 s 1H -

Characteristic

quinolone

olefinic

proton.

8-Me 2.45 – 2.55 s 3H -

Methyl at C-8

(sterically

crowded near

NH).[1]

6-Me 2.35 – 2.40 s 3H -
Methyl at C-

6.[1]

Key Diagnostic Signals:
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The H-3 Singlet (

6.30): This sharp singlet confirms the formation of the quinolone ring.[1] Absence of this peak
suggests incomplete cyclization.[1]

The H-5/H-7 Pattern: unlike unsubstituted quinolones, you will NOT see a complex ddd

pattern.[1] You will see two sharp signals (often appearing as singlets due to weak meta-

coupling) corresponding to the protons on the substituted ring.[1]

C NMR Data (100 MHz, DMSO-d )

Carbon Type
Shift (

, ppm)
Assignment

C=O (C-4) 176.5 – 177.5
Carbonyl carbon (Quinolone

core).

C=N (C-2) 149.5 – 150.5
Imine-like carbon attached to

Phenyl.

C-Quat 140.0 – 142.0 Bridgehead carbons (C-8a).[1]

Ar-C 132.0 – 135.0
Phenyl C-1 / C-6 / C-8 (Methyl

substituted).[1]

Ar-CH 126.0 – 130.0
Phenyl and Benzenoid CH (C-

5, C-7).[1]

C-3 106.5 – 107.5
Characteristic high-field olefinic

carbon.[1]

Me 20.5 – 21.5
Methyl carbons (C-6 and C-8).

[1]

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the "Vinylogous Amide" system. The absence of a standard

ketone peak (>1700 cm

) and the presence of a lower frequency band confirms the quinolone structure.
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Frequency (cm

)
Vibration Mode Description

3200 – 3400 (N-H)

Broad, medium intensity.

Indicates the "lactam" form.[1]

(OH stretch would be

sharper/higher if enol).[1]

3050 – 3080 (C-H) Ar
Weak aromatic C-H stretches.

[1]

2910 – 2980 (C-H) Alk

Methyl group C-H stretches

(Distinct from non-methylated

analogs).

1630 – 1645 (C=O)

Diagnostic: Quinolone

carbonyl.[1] Lowered from

1680 due to conjugation with

the N lone pair.[1]

1590 – 1610 (C=C)
Aromatic ring skeletal

vibrations.

1550 – 1570 (N-H) Amide II-like bending band.[1]

Mass Spectrometry (MS)
Molecular Formula: C

H

NO Molecular Weight: 249.31 g/mol

Fragmentation Pathway
Quinolones exhibit a highly specific fragmentation pattern involving the sequential loss of CO

(Carbon monoxide) and HCN (Hydrogen cyanide) or CH

CN (Acetonitrile) due to the stability of the aromatic core.
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Diagram 2: MS Fragmentation Logic

Molecular Ion [M]+
m/z 249

(Base Peak / Stable)

[M - CO]+
m/z 221

(Ring Contraction)

- CO (28 Da)

[M - CO - H]+
m/z 220

(Fused Indole-like cation)

- H•

[M - CO - HCN]+
m/z 194

(Deep Fragmentation)

- HCN (27 Da)

Click to download full resolution via product page

Caption: The primary fragmentation pathway involves the expulsion of the carbonyl group

followed by ring contraction.

Key MS Peaks (EI, 70 eV):

m/z 249 [M]+: Base peak (100%). The aromatic quinolone system is extremely stable.[1]

m/z 248 [M-H]+: Significant peak due to loss of NH proton or benzylic H.[1]

m/z 221 [M-CO]+: Diagnostic loss of carbonyl.[1]

m/z 77 [Ph]+: Phenyl cation fragment.[1]

Experimental Protocol: Synthesis & Isolation
To generate a valid sample for the above data, the Conrad-Limpach protocol is the standard.[1]

Reactants: Mix 2,4-dimethylaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).
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Condensation (Step 1): Reflux in ethanol with catalytic HCl (or use molecular sieves) to form

the enamine intermediate.[1] Isolate or carry through.

Cyclization (Step 2): Heat the intermediate in a high-boiling solvent (e.g., Diphenyl ether) at

250°C for 15-30 mins. This thermal shock drives the elimination of ethanol and ring closure.

[1]

Workup: Cool the mixture. Dilute with hexane/petroleum ether.[1] The product (6,8-Dimethyl-
4-hydroxy-2-phenylquinoline) will precipitate as a solid.[1] Filter and wash to remove the

high-boiling solvent.[1]

Purification: Recrystallize from Ethanol/DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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